molecular formula C11H15N5O2 B1601726 tert-butyl 2-(6-amino-9H-purin-9-yl)acetate CAS No. 152774-16-8

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate

Cat. No. B1601726
CAS RN: 152774-16-8
M. Wt: 249.27 g/mol
InChI Key: DLXYCJXQTOWEKX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-amino-9H-purin-9-yl)acetate, also known as TAP, is a purine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Synthesis of Peptide Nucleic Acid (PNA) Monomers

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate: is utilized in the synthesis of PNA monomers. PNAs are analogs of DNA in which the sugar-phosphate backbone is replaced by a peptide-like structure. This compound serves as a precursor for the adenine nucleobase in PNA, which is crucial for molecular recognition processes and hybridization with complementary RNA or DNA .

Development of Antiviral Agents

The compound’s purine structure is similar to that of certain nucleoside analogs used in antiviral therapies. It can be employed in the synthesis of potential antiviral agents, particularly those targeting viral DNA polymerases. Its modifications can lead to the development of prodrugs with improved pharmacokinetic properties .

properties

IUPAC Name

tert-butyl 2-(6-aminopurin-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXYCJXQTOWEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510548
Record name tert-Butyl (6-amino-9H-purin-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(6-amino-9H-purin-9-yl)acetate

CAS RN

152774-16-8
Record name tert-Butyl (6-amino-9H-purin-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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